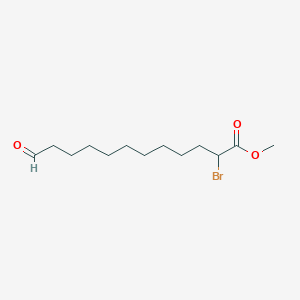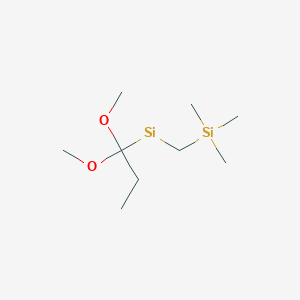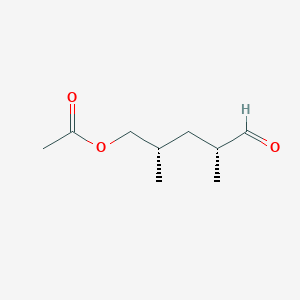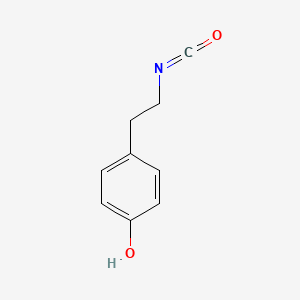
Methyl 2-bromo-12-oxododecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-12-oxododecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom at the second carbon and a keto group at the twelfth carbon of a dodecanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-bromo-12-oxododecanoate can be synthesized through a multi-step process involving the bromination of dodecanoic acid followed by esterification. The typical synthetic route involves:
Bromination: Dodecanoic acid is treated with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) to introduce the bromine atom at the second carbon position.
Esterification: The resulting 2-bromo-12-oxododecanoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for bromination and esterification helps in maintaining consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-bromo-12-oxododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Alcohols or amines.
Reduction: Hydroxy derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-12-oxododecanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated and keto-containing substrates.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-12-oxododecanoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine and keto groups. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or oxidation. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.
Comparación Con Compuestos Similares
Methyl 2-bromo-12-oxododecanoate can be compared with other similar compounds such as:
Methyl 2-bromo-12-hydroxydodecanoate: Similar structure but with a hydroxyl group instead of a keto group.
Methyl 2-chloro-12-oxododecanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl 2-bromo-12-oxotetradecanoate: Similar structure but with a longer carbon chain.
Uniqueness: The presence of both bromine and keto groups in this compound makes it a versatile compound with unique reactivity patterns. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
132284-41-4 |
|---|---|
Fórmula molecular |
C13H23BrO3 |
Peso molecular |
307.22 g/mol |
Nombre IUPAC |
methyl 2-bromo-12-oxododecanoate |
InChI |
InChI=1S/C13H23BrO3/c1-17-13(16)12(14)10-8-6-4-2-3-5-7-9-11-15/h11-12H,2-10H2,1H3 |
Clave InChI |
IBOJJFKRWIYWSE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CCCCCCCCCC=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)
![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)
![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)
![Benzamide, N-phenyl-2-[(phenylmethyl)seleninyl]-](/img/structure/B14273398.png)



![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethylhexan-1-aminium chloride](/img/structure/B14273417.png)


